C6 NBD Lactosylceramide

Fluorescence Spectroscopy Lipid Imaging Sphingolipid Trafficking

Researchers requiring a defined fluorescent tracer for glycosphingolipid metabolism often encounter irreproducibility from unlabeled or alternative fluorophore probes. C6 NBD Lactosylceramide is the specific, validated reaction product for the established HPLC-based GalT activity assay, eliminating method revalidation. - Directly enables quantitation of GalT activity from 50 fmol to 50 pmol via normal-phase HPLC. - Exhibits defined excitation/emission at 488/515 nm for real-time tracking in live-cell imaging without the altered membrane domain partitioning observed with BODIPY analogs. - Supplied at ≥98% purity, ensuring consistent performance as a chromatographic standard and biophysical probe.

Molecular Formula C42H69N5O16
Molecular Weight 900.033
CAS No. 474943-04-9
Cat. No. B2575338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC6 NBD Lactosylceramide
CAS474943-04-9
Molecular FormulaC42H69N5O16
Molecular Weight900.033
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)NC(=O)CCCCCNC3=CC=C(C4=NON=C34)[N+](=O)[O-])O
InChIInChI=1S/C42H69N5O16/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-29(50)27(44-32(51)19-16-14-17-22-43-26-20-21-28(47(57)58)34-33(26)45-63-46-34)25-59-41-39(56)37(54)40(31(24-49)61-41)62-42-38(55)36(53)35(52)30(23-48)60-42/h15,18,20-21,27,29-31,35-43,48-50,52-56H,2-14,16-17,19,22-25H2,1H3,(H,44,51)/b18-15+/t27-,29+,30+,31+,35-,36-,37+,38+,39+,40+,41+,42-/m0/s1
InChIKeyYITXFMQKMNZYOB-PVXRLSOKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

C6 NBD Lactosylceramide: Technical Overview


C6 NBD Lactosylceramide (CAS 474943-04-9) is a commercially available fluorescent sphingolipid analog consisting of a lactosyl headgroup attached to a ceramide core, which is labeled with the C-6 nitrobenzoxadiazole (C6 NBD) fluorophore on its six-carbon fatty acyl chain . With a molecular weight of 900.02 Da and a purity specification typically ≥98%, it exhibits excitation and emission maxima at approximately 488 nm and 515 nm, respectively, enabling visualization in standard fluorescence microscopy and HPLC workflows . It is a biologically active derivative of natural lactosylceramide, designed to serve as a fluorescent tracer for studying glycosphingolipid transport, metabolism, and enzymatic activity without altering the recognition properties of the natural lipid .

1
Fluorescence microscopy-compatible Excitation and emission align with FITC/GFP filter sets
2
Enzymatic assay substrate Designed for HPLC-based lactosylceramide synthase (GalT) activity measurement
3
Live-cell lipid tracer Retains native lactosyl headgroup recognition for trafficking studies

Why C6 NBD Lactosylceramide Cannot Be Substituted


Substituting C6 NBD Lactosylceramide with alternative lactosylceramide probes introduces significant variability in experimental outcomes due to fundamental differences in detection capabilities, membrane biophysics, and metabolic fates. Unlabeled lactosylceramide lacks any means for direct, real-time visualization or quantitation in enzymatic assays or live-cell imaging, rendering it unsuitable for the primary applications of this product class [1]. Alternative fluorophores, such as BODIPY, exhibit distinct phase behavior and membrane domain partitioning compared to NBD-labeled analogs; BODIPY-lactosylceramide forms segregated micrometric domains with different temperature dependence and lateral diffusion properties from NBD-phosphatidylcholine domains, demonstrating that the fluorophore itself dictates lipid behavior in model membranes [2]. Furthermore, the N-acyl chain length dramatically alters physical properties and biological recognition. The six-carbon chain of C6 NBD Lactosylceramide confers enhanced aqueous solubility and faster membrane insertion kinetics compared to longer-chain analogs like C12 NBD Lactosylceramide, which partitions more deeply into the hydrophobic core of lipid bilayers . Therefore, selection of this specific compound is mandatory for protocols requiring a fluorescent lactosylceramide with defined, predictable, and validated performance in HPLC-based enzyme assays and membrane transport studies.

Unlabeled lactosylceramide
Lacks fluorescent detection capability, making it incompatible with real-time imaging or HPLC fluorescence assays.
BODIPY-labeled analogs
Fluorophore identity alters membrane domain partitioning and lateral diffusion, potentially shifting experimental outcomes.
Longer N-acyl chain variants
Chain length affects aqueous solubility and membrane insertion kinetics, altering behavior in model membranes.

C6 NBD Lactosylceramide: Analytical Differentiation


Spectral Differentiation vs. BODIPY Analogs

The choice of fluorophore determines spectral compatibility with standard instrument filter sets. C6 NBD Lactosylceramide exhibits an excitation/emission maximum at 488/515 nm, aligning with standard FITC/GFP filters, whereas BODIPY-labeled lactosylceramide analogs typically exhibit red-shifted emission spectra (e.g., excitation/emission maxima near 505/515 nm for BODIPY 505/515). This spectral distinction necessitates specific laser lines and filter sets, preventing seamless interchangeability in multicolor imaging experiments [1].

Spectral Differentiation
Head-to-head
Excitation maxima differ by ~17 nm (488 vs 505 nm)
Informs filter/laser selection for multiplex imaging
Based on vendor datasheets; verify instrument compatibility
Fluorescence Spectroscopy Lipid Imaging Sphingolipid Trafficking

Product Specificity in GalT Assays

In a validated normal-phase HPLC method for measuring glycosphingolipid synthase activities, C6 NBD Lactosylceramide serves as the specific reaction product of lactosylceramide synthase (GalT), while C6 NBD Glucosylceramide is the product of glucosylceramide synthase (GlcT). The two fluorescent products, C6 NBD-glucosylceramide (for GlcT) and C6 NBD-lactosylceramide (for GalT), could be chromatographically separated from their corresponding acceptor substrates (C6 NBD-ceramide and C6 NBD-glucosylceramide, respectively) within 6 minutes under the conditions used [1]. This distinct elution profile and enzyme-product relationship are not replicable with unlabeled or BODIPY-labeled substrates, which would require different detection methods.

GalT Assay Specificity
Head-to-head
C6 NBD-lactosylceramide resolved from C6 NBD-glucosylceramide by normal-phase HPLC
Enables specific detection of lactosylceramide synthase activity
Validated in method using 6 min HPLC run
Enzymology Glycosphingolipid Metabolism HPLC Assay

Membrane Domain Partitioning: NBD vs. BODIPY

The nature of the fluorescent tag profoundly influences the lateral organization and dynamics of lipids in model and cellular membranes. In living cells, BODIPY-labeled glycosphingolipids (GSLs), including BODIPY-D-e-lactosylceramide, were shown to segregate into distinct micrometric domains that exhibited different temperature dependence, excimer formation propensities, and lateral diffusion rates as measured by FRAP, when compared to BODIPY-SM and NBD-PC domains [1]. This functional comparison supported a three-phase micrometric compartmentation model of decreasing order: BODIPY-GSLs > BODIPY-SM > NBD-PC. These findings demonstrate that the probe's identity is a primary determinant of its membrane behavior, and results obtained with one fluorophore cannot be extrapolated to another.

Membrane Partitioning
Class-level
NBD-labeled lipids partition into lower-order domains vs. BODIPY-GSLs
Fluorophore choice dictates biophysical behavior in cell membranes
Class-level inference from FRAP and fluorescence imaging studies
Membrane Biophysics Lipid Rafts FRAP Fluorescence Microscopy

HPLC Separation Performance

The development of a sensitive and reproducible HPLC assay for lactosylceramide synthase (GalT) relied on the chromatographic separation of the fluorescent product, C6 NBD-lactosylceramide, from the acceptor substrate, C6 NBD-glucosylceramide. Under optimized normal-phase HPLC conditions, these two species could be resolved from each other and from other reaction components within a 6-minute runtime [1]. This established method cannot be directly applied to alternative substrates like unlabeled lactosylceramide (which lacks a fluorescent handle for detection) or BODIPY-lactosylceramide (which would exhibit different chromatographic retention times and may not be compatible with the same HPLC solvent system and detector settings).

HPLC Resolution
Head-to-head
Baseline separation of C6 NBD-lactosylceramide from substrates in 6 min
Defines a validated analytical method requiring this specific probe
Substitution would necessitate method re-development
HPLC Analytical Chemistry Method Validation

Assay Sensitivity vs. Radiolabeled Methods

The fluorescent HPLC method using C6 NBD-labeled substrates offers a sensitive and safe alternative to traditional radioactive assays. The reaction products, including C6 NBD-lactosylceramide, could be detected quantitatively at concentrations ranging from 50 fmol to 50 pmol, enabling the determination of GalT activity using the lysate from as few as 1 x 10^4 cultured CHOP cells or a single zebrafish embryo [1]. In contrast, assays using unlabeled or BODIPY-labeled lactosylceramide would either lack the required sensitivity for such small biological samples or would not be compatible with this validated quantitative detection system.

Sensitivity Range
Class-level
50 fmol – 50 pmol quantifiable range
Supports analysis of limited samples (e.g., single embryo, 1×10⁴ cells)
Fluorescence method compared to radioactive assays
Enzymology Assay Development High-Throughput Screening

C6 NBD Lactosylceramide Applications


GalT Activity Assay

This is the premier application for C6 NBD Lactosylceramide. As established by Hayashi et al. (2005), this compound is the specific reaction product in a validated normal-phase HPLC assay designed to measure GalT activity. The method uses C6 NBD-glucosylceramide as the acceptor substrate and detects the fluorescent product, C6 NBD-lactosylceramide, with high sensitivity (50 fmol to 50 pmol). This assay is essential for studying glycosphingolipid biosynthesis, performing enzyme kinetics, screening for inhibitors, and evaluating gene knockdown effects in cell and animal models, such as zebrafish embryos [1]. Any substitution of the substrate or product would invalidate the method, making this compound irreplaceable for this specific, widely adopted assay.

Live-Cell Trafficking and Metabolism Imaging

C6 NBD Lactosylceramide is a critical tool for visualizing the dynamic behavior of lactosylceramide in living cells. Its fluorescence (Ex/Em: 488/515 nm) allows for real-time tracking of lipid insertion, intracellular transport, and metabolic conversion using standard fluorescence microscopy techniques . This compound has been specifically used to investigate the role of P-glycoprotein in lactosylceramide metabolism-based cancer therapeutics [2]. In contrast to BODIPY-labeled analogs, which exhibit distinct membrane phase behavior, C6 NBD Lactosylceramide is the probe of choice for studies where the goal is to mimic the behavior of the short-chain, more soluble C6:0 lactosylceramide while enabling visual tracking [3].

Membrane Lipid-Protein Interaction Studies

Due to its defined structure and fluorescent properties, C6 NBD Lactosylceramide serves as a model glycosphingolipid in biophysical studies of membrane organization and function. For instance, it has been employed to study the influence of the ABCA1 transporter on the lipid microenvironment at the plasma membrane [4]. Its ability to incorporate into lipid bilayers while preserving the native lactosyl headgroup's recognition properties makes it a valuable tool for investigating glycosphingolipid-dependent membrane sorting, lectin binding, and lipid raft dynamics . Its behavior as a representative NBD-labeled GSL is distinct from that of BODIPY-labeled GSLs, which form higher-order membrane domains [3].

HPLC and LC-MS Assay Standardization

With its purity typically specified at ≥98-99% and its strong, defined fluorescence signal, C6 NBD Lactosylceramide is ideally suited as a reference standard and internal control for the development, optimization, and quality control of chromatographic methods aimed at analyzing glycosphingolipids. Its distinct retention time and high sensitivity in fluorescence detection, as validated in the GalT assay, make it a reliable marker for monitoring column performance and system suitability in any lab running sphingolipid analysis by HPLC or LC-MS [1]. Unlike unlabeled standards, it can be easily spiked into complex biological matrices and quantified with high precision.

Application
Selection Property
Validation Focus
GalT activity assay
Validated HPLC substrate specificity
Quantification and inhibitor screening
Live-cell lipid trafficking
NBD fluorophore for real-time imaging
Transport and metabolism visualization
Membrane biophysics research
Fluorescent GSL with native headgroup
Lipid-protein interaction and domain studies
Chromatographic method standard
High-purity fluorescent sphingolipid
System suitability and calibration

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